![molecular formula C10H9F2N3 B6344502 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240578-07-7](/img/structure/B6344502.png)

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

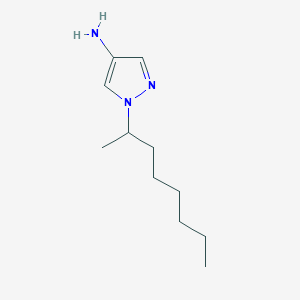

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine (DFMP) is a synthetic compound that has been used in a number of scientific research studies. It is a member of the pyrazolamine family, a group of compounds that are related to the pyrazole ring structure. The compound has been used in a variety of applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a drug for treating certain medical conditions. In

Scientific Research Applications

Medicine: Antiepileptic Drug Development

Rufinamide: , a derivative of 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine, is utilized in the medical field as an antiepileptic drug . It has been granted marketing authorization by the European Union and FDA for use as adjunctive therapy in treating seizures associated with Lennox-Gastaut syndrome, a severe form of epilepsy . The compound’s mechanism of action involves the stabilization of sodium channels in their inactive state, which helps to prevent epileptic seizures.

Agriculture: Pesticide and Herbicide Chemistry

In the agricultural sector, derivatives of this compound are explored for their potential use in pesticide and herbicide formulations. For example, the related compound flumetsulam, which contains the difluorophenyl group, acts as an acetolactate synthase (ALS) inhibitor and is used to control broadleaf weeds . Research into similar compounds could lead to the development of new agricultural chemicals that help manage pests and improve crop yields.

Material Science: Advanced Material Synthesis

The difluorophenyl group is a key structural component in the synthesis of advanced materials. For instance, 2,6-Difluorobenzaldehyde, a related compound, is used to synthesize various heterocyclic compounds that have potential applications in material science, such as in the creation of novel polymers or small molecule organic semiconductors .

Analytical Chemistry: Stability Indicating Assays

In analytical chemistry, the stability of pharmaceutical compounds is of paramount importance. Rufinamide, for example, has been the subject of studies to develop stability indicating assays using techniques like RP-HPLC and derivative ratio methods. These methods are essential for ensuring the quality and efficacy of the drug throughout its shelf life .

Biochemistry: Drug Mechanism Studies

The biochemical mechanisms of action of drugs like Rufinamide are studied extensively to understand how they interact with biological systems. This includes research into how the compound affects ion channels at the molecular level, which is vital for the development of more effective and targeted therapies for neurological disorders .

Mechanism of Action

Target of Action

It is structurally similar to rufinamide , a triazole derivative used as an antiepileptic drug . Rufinamide’s primary target is the sodium channels, where it stabilizes the inactive state, thus closing the ion channels .

Mode of Action

Rufinamide stabilizes the inactive state of sodium channels, effectively closing the ion channels . This action reduces the abnormal electrical activity in the brain, which is often associated with seizures .

Biochemical Pathways

By stabilizing the inactive state of sodium channels, it could potentially reduce the excitability of neurons and thus decrease the likelihood of seizure events .

Pharmacokinetics

Rufinamide, a structurally similar compound, is rapidly absorbed after oral ingestion with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . Rufinamide is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1 . Approximately 2% of an administered dose is excreted as unchanged Rufinamide in urine .

Result of Action

Based on its structural similarity to rufinamide, it may help reduce the frequency and severity of seizures by stabilizing the inactive state of sodium channels .

properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15/h1-5H,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCBUSNKBOQWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)

![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)